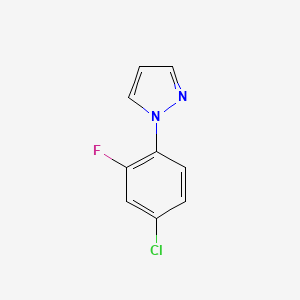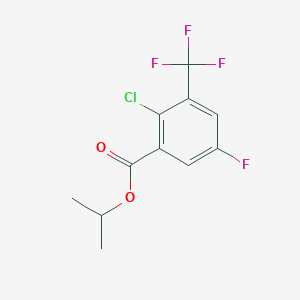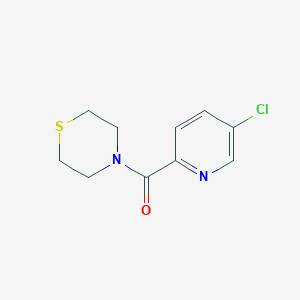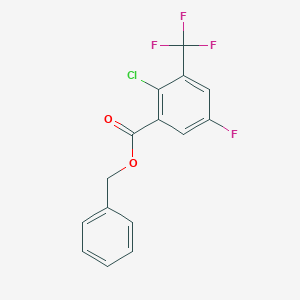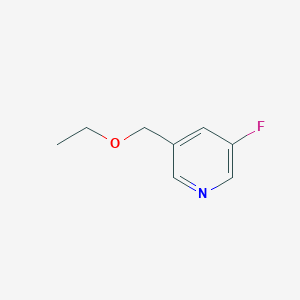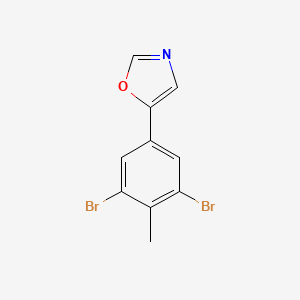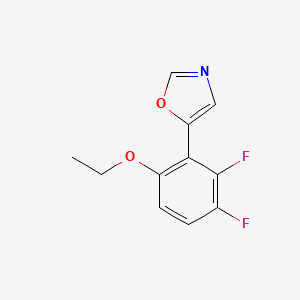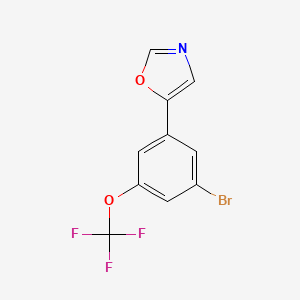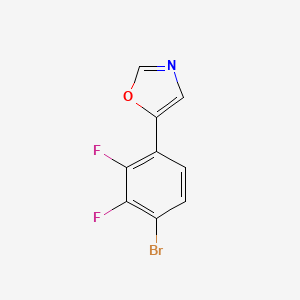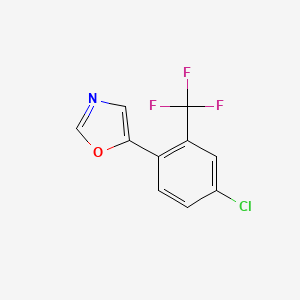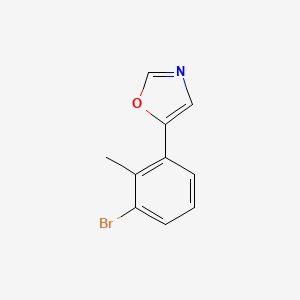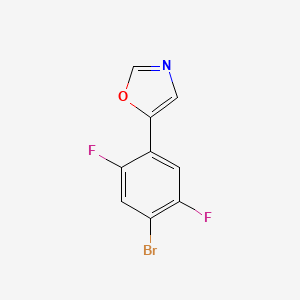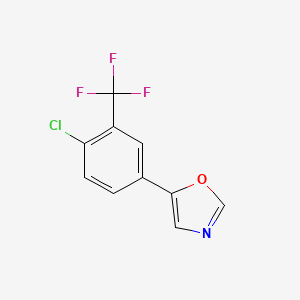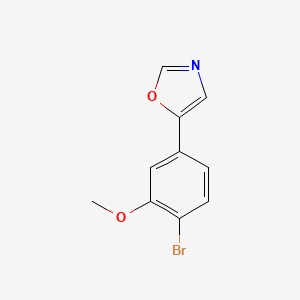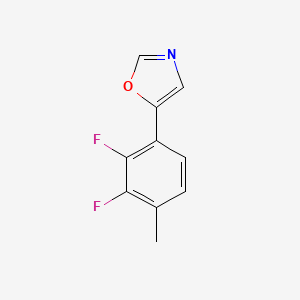
5-(2,3-difluoro-4-methylphenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-(2,3-difluoro-4-methylphenyl)oxazole” is a chemical compound with the molecular weight of 195.17 . Its IUPAC name is 5-(2,3-difluoro-4-methylphenyl)oxazole . The InChI code for this compound is 1S/C10H7F2NO/c1-6-2-3-7(10(12)9(6)11)8-4-13-5-14-8/h2-5H,1H3 .
Molecular Structure Analysis
The molecular structure of “5-(2,3-difluoro-4-methylphenyl)oxazole” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The 2,3-difluoro-4-methylphenyl group is attached to the 5-position of the oxazole ring .Scientific Research Applications
Medicinal Chemistry
Oxazole and its derivatives, including “5-(2,3-difluoro-4-methylphenyl)oxazole”, have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules .
Antimicrobial Activity
Oxazole derivatives have shown significant antimicrobial activity. For example, a series of oxazole derivatives were synthesized and examined for their antibacterial potential against various bacteria .
Anticancer Activity
Some oxazole derivatives have shown anticancer activity. In one study, a new compound exhibited weak-to-moderate antimicrobial activity and showed weak cytotoxic activity against tested cancer cell lines .
Anti-inflammatory Activity
Oxazole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation.
Antidiabetic Activity
Some oxazole derivatives have shown antidiabetic activity . This suggests that they could potentially be used in the development of new treatments for diabetes.
Anti-biofilm Activity
Certain oxazole derivatives have been found to interfere with the biofilm formation of Staphylococcus aureus . This suggests potential applications in the treatment of biofilm-related infections.
properties
IUPAC Name |
5-(2,3-difluoro-4-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-6-2-3-7(10(12)9(6)11)8-4-13-5-14-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDVTOYBWWLCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2=CN=CO2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluoro-4-methylphenyl)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

